molecular formula C17H17N3O4 B2819922 N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide CAS No. 930035-09-9

N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide

Cat. No. B2819922
CAS RN: 930035-09-9
M. Wt: 327.34
InChI Key: FAZMFRDRKKTTFV-UHFFFAOYSA-N
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Description

“N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The trimethoxyphenyl (TMP) group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . It has been incorporated in a wide range of therapeutically interesting drugs .

Scientific Research Applications

Anticancer Activity

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . These compounds showed prominent activity against both MCF-7 and A549 cancer cell lines .

Antinarcotic Activity

3,4,5-trimethoxyphenyl acrylamides have been synthesized and evaluated for their antinarcotic activity . These compounds exhibited strong inhibitory effects on the morphine withdrawal syndrome in mice due to their high binding affinities with serotonergic 5-HT 1A receptors .

Interaction with Endocannabinoid System

N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, a synthetic compound similar to N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide, has been studied for its ability to interact with the endocannabinoid system. This system is involved in regulating a variety of physiological processes, including pain, mood, and appetite.

Antidepressant-like Effects

Analogues of 3,4,5-trimethoxycinnamic acids have been found to have antidepressant-like effects as well as sedative activity through suppression of norepinephrine in the locus coeruleus .

Anti-inflammatory and Antiviral Efficacy

A number of structurally diverse glucosidase inhibitors, including derivatives of cinnamic acid, have exhibited potent anti-inflammatory and antiviral efficacy with little toxicity or few side effects .

Antioxidant Agents

Hydroxylated or methoxylated derivatives of methoxycinnamic acid have been used as antioxidant agents .

properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-22-13-8-10(9-14(23-2)16(13)24-3)18-17(21)15-11-6-4-5-7-12(11)19-20-15/h4-9H,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZMFRDRKKTTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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